2-环戊烯-1-酮,4-溴-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

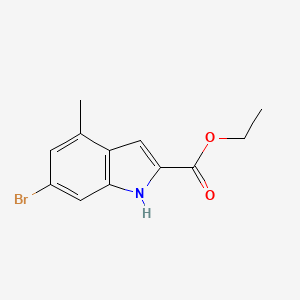

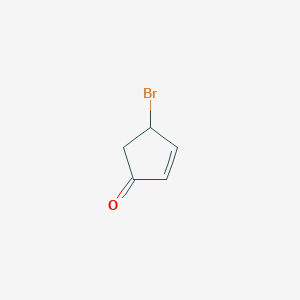

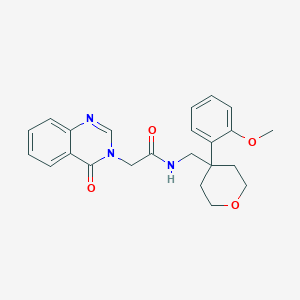

“2-Cyclopenten-1-one, 4-bromo-” is an organic compound with the molecular formula C5H5BrO . It is a derivative of 2-Cyclopenten-1-one, which is a versatile electrophile employed in a variety of addition reactions . The compound contains two functional groups, a ketone and an alkene .

Synthesis Analysis

While specific synthesis methods for “2-Cyclopenten-1-one, 4-bromo-” were not found, 2-Cyclopenten-1-one itself is a versatile electrophile employed in a variety of addition reactions, including conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes, Diels-Alder cycloadditions, and phosphoniosilylations .

Molecular Structure Analysis

The molecular structure of “2-Cyclopenten-1-one, 4-bromo-” consists of a five-membered ring with a ketone functional group and a bromine atom attached . The InChI key for this compound is JJVDZGGOHGKRER-UHFFFAOYSA-N .

Chemical Reactions Analysis

As an enone, 2-Cyclopenten-1-one undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction. Cyclopentenone also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopenten-1-one, 4-bromo-” include a density of 1.7±0.1 g/cm3, a boiling point of 206.4±40.0 °C at 760 mmHg, a vapour pressure of 0.2±0.4 mmHg at 25°C, and an enthalpy of vaporization of 44.3±3.0 kJ/mol . The compound has a flash point of 110.2±14.7 °C and an index of refraction of 1.573 .

科学研究应用

2,3-二芳基环戊-2-烯-1-酮的溴化

研究探索了2,3-二芳基环戊-2-烯-1-酮的溴化,发现溴原子可以根据所使用的试剂和溶剂引入到不同的位置。这个过程对于合成溴取代的2-环戊烯-1-酮非常重要,在有机合成和制备各种物质中很有价值 (Shirinian 等人,2012)。

新型前体的合成

一项研究利用环戊-2-烯-1-酮作为亲电环戊二烯等价物,用于合成功能化的7-X-7,8-二氢钙烯的反应,表明它在创建新型化学结构中的作用 (Al-Dulayymi 等人,2000)。

环戊烯部分中不寻常的核磁共振特征

对顺式和反式-2,3-二溴-1,1-二甲基茚满的研究强调,环戊烯部分可以表现出意想不到的核磁共振特征,挑战了关于邻位质子的传统假设。这一发现对于化学研究中的立体化学分析和机理结论至关重要 (Knorr 等人,2016)。

抗病毒化合物的开发

2-甲基-2-环戊烯-1-酮已被用作合成2'-支链碳环核苷的起始原料,从而开发出一类新的潜在抗病毒化合物 (Meillon 等人,2005)。

功能化苯并环三聚体的合成

2-溴-3-(三甲基锡基)环戊-1,3-二烯已被用作合成vic-溴(三甲基锡基)双环烯烃的关键中间体。该过程与生产具有各种应用的功能化苯并环三聚体有关 (Dalkılıç 等人,2009)。

逆纳扎罗夫反应

涉及2-溴-4-叔丁氧基-2-环戊烯酮的逆纳扎罗夫反应突出了有机化学中的一个重要过程,其中氧烯丙基阳离子经历开环成二烯酮 (Harmata & Lee,2002)。

化学结构分析

对2,5-二溴茚满-1-醇等化合物进行的研究有助于理解溴代环戊烯环的构象和相互作用,从而增强了晶体学和分子结构分析方面的知识 (Celik 等人,2012)。

茂金属配合物的合成子

2-溴-3-甲氧基-1,3-二甲基环戊烯已被合成并用作创建茂金属配合物的合成子,这在催化和材料科学中很重要 (Won 等人,2004)。

安全和危害

“2-Cyclopenten-1-one, 4-bromo-” is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

This compound is a type of α, β-unsaturated cyclic ketone , which are known to interact with various biological targets.

Mode of Action

As an α, β-unsaturated cyclic ketone, it may undergo reactions typical of this class of compounds, such as Michael additions or Aldol condensations These reactions could potentially alter the function of its biological targets, leading to changes in cellular processes

属性

IUPAC Name |

4-bromocyclopent-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h1-2,4H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVDZGGOHGKRER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2403159.png)

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)

![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)